ruthenium(II) CAS No. 1287255-62-2](/img/structure/B3096642.png)

Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

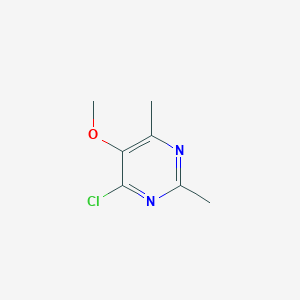

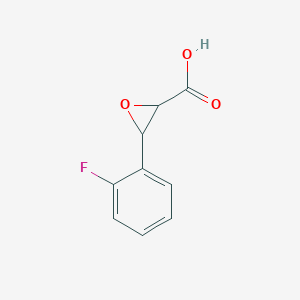

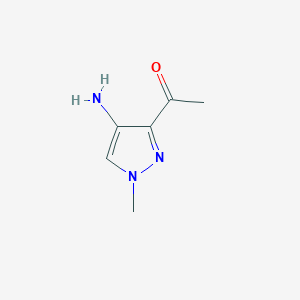

“Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II)” is a complex compound that involves a ruthenium atom. It’s related to the compound “1,1’-Bis(diphenylphosphino)ferrocene” which is commonly abbreviated as dppf and is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone .

Chemical Reactions Analysis

“Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II)” is likely to be involved in various chemical reactions given its structure and the known reactions of similar compounds. For instance, “1,1’-Bis(diphenylphosphino)ferrocene” is employed as a ligand for Buchwald-Hartwig cross coupling .Applications De Recherche Scientifique

Electrochemistry and Photophysics : A study by Yam, Lee, and Cheung (1997) synthesized a series of ruthenium(II) diimine complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf) and analyzed their electrochemical and photophysical properties. They found low-energy emission in these complexes, attributed to metal-to-ligand charge transfer excited states, indicating potential applications in photochemistry and materials science (Yam, Lee, & Cheung, 1997).

Catalytic Activity : Owalude et al. (2019) synthesized a heterobimetallic ruthenium(II) complex with 1,1’-bis(diphenylphosphino)ferrocene and investigated its catalytic performance in the transfer hydrogenation of cyclohexanone, achieving high conversion and selectivity. This indicates the potential application of such complexes in catalysis (Owalude, Tella, Eke, & Odebunmi, 2019).

DNA and Protein Interaction : A study by Colina-Vegas et al. (2016) focused on ruthenium complexes with clotrimazole and diphenylphosphine ligands, including 1,1'-bis(diphenylphosphino)ferrocene. They investigated their interaction with DNA and bovine serum albumin (BSA), finding strong binding affinities and suggesting potential biomedical applications, such as in cancer therapy (Colina-Vegas, Dutra, Villarreal, Neto, Cominetti, Pavan, Navarro, & Batista, 2016).

Synthesis of Novel Complexes : Parada et al. (2007) synthesized novel ruthenium(II) complexes with ferrocenylic and phosphinic ligands, including 1,1’bis(diphenylphosphino)ferrocene. Their study, which included Density Functional Theory (DFT) analysis, aimed at designing modified complexes for use in photosensitized solar cells (Parada, Fernández, Reyes, Suárez, & Fadini, 2007).

Ruthenium-Catalyzed Reactions : Maienza et al. (2002) explored ruthenium(II) complexes containing P-stereogenic ligands, including 1,1'-bis(diphenylphosphino)ferrocene, in the asymmetric catalytic hydrogenation of functionalized olefins and keto esters. Their findings contribute to the development of stereoselective catalytic processes (Maienza, Santoro, Spindler, Malan, & Mezzetti, 2002).

Anticancer Evaluation : Oliveira et al. (2020) synthesized ruthenium(ii) diclofenac-based complexes, including those with 1,1'-bis(diphenylphosphino)ferrocene. They evaluated their anticancer potential against lung and breast tumor cells, highlighting the potential of these complexes in cancer therapy (Oliveira, Honorato, Gonçalves, Cominetti, Batista, & Corrêa, 2020).

These studies collectively demonstrate the multifaceted applications of Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II) in scientific research, spanning from material science to biomedical applications.

Mécanisme D'action

Target of Action

Similar compounds, such as dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(ii), are known to be used for palladium-catalyzed coupling reactions .

Mode of Action

It’s worth noting that similar compounds are known to serve as catalysts in various reactions . They are employed in carbonylation reactions and used in cross-coupling reactions .

Biochemical Pathways

Similar compounds are known to be involved in various chemical reactions, such as the borylation of aryl halides, the coupling of derived arylboronic esters with aryl halides leading to biaryls, the synthesis of lactams by co insertion, and the formation of medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .

Propriétés

InChI |

InChI=1S/2C17H14P.C6H8N2.2ClH.Fe.Ru/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;7-5-6-3-1-2-4-8-6;;;;/h2*1-14H;1-4H,5,7H2;2*1H;;/q;;;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRSWRXEKWKSHM-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=NC(=C1)CN.Cl[Ru]Cl.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36Cl2FeN2P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)

![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)

![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)

![tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3096585.png)